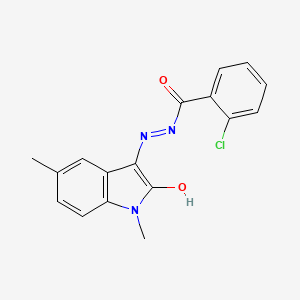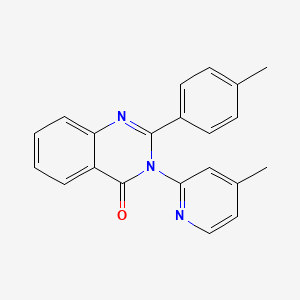![molecular formula C16H15ClN2O2S B5538222 2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5538222.png)
2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves complex organic reactions. One approach includes the Gewald reaction, utilized for synthesizing thiophene derivatives with significant biological activities. For example, derivatives similar to the target compound were synthesized and evaluated for their anti-inflammatory and antioxidant activities, demonstrating the versatility of this synthetic route in producing bioactive thiophene derivatives (Kumar, Anupama, & Khan, 2008).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction, provides critical insights into the compound's geometry, bonding, and interactions. The crystal structure of related N-p-tolyl derivatives has been characterized, revealing crucial information about their crystalline form and molecular geometry, which is vital for understanding the compound's physical and chemical properties (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Chemical Reactions and Properties
The chemical reactions and properties of thiophene derivatives often involve modifications at the amino and carboxamide groups, leading to a diverse range of biological activities. For instance, Schiff bases of similar compounds were synthesized and screened for CNS depressant activity, illustrating the chemical versatility and potential pharmacological applications of these thiophene derivatives (Bhattacharjee, Saravanan, & Mohan, 2011).
Applications De Recherche Scientifique
Anticancer Activity
2-(Acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and its derivatives have shown potential in cancer treatment. For instance, thiophene-based compounds, which include similar structures, have demonstrated inhibitory activity against various cell lines, with some containing a thiazolidinone ring or a thiosemicarbazide moiety showing notable effectiveness (Atta & Abdel‐Latif, 2021).
Anti-Inflammatory and Antioxidant Activities
Compounds structurally related to 2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have been studied for their anti-inflammatory and antioxidant properties. These activities were compared to standard drugs like ibuprofen and ascorbic acid, suggesting potential therapeutic applications (Kumar, Anupama, & Khan, 2008).
Crystal Structure Analysis
The crystal structure of similar compounds has been analyzed, providing insights into their molecular structures. Such studies are crucial for understanding the interaction mechanisms and potential applications of these compounds (Analytical Sciences: X-ray Structure Analysis Online, 2004).
CNS Depressant Activity
Related thiophene compounds have been explored for their central nervous system (CNS) depressant activity. This suggests potential applications in neurological conditions or as sedatives (Bhattacharjee, Saravanan, & Mohan, 2011).
Electrophilic Substitution Mechanisms
Research into the protonation and deuteration of similar N, N-disubstituted 2-aminothiophenes offers valuable information on their electrophilic substitution mechanisms. This is vital for understanding their reactivity and potential applications in various fields (Heichert & Hartmann, 2021).
Antimicrobial Properties
Some thiophene derivatives, closely related to the compound , have been synthesized and tested for their antimicrobial properties. This suggests potential use in developing new antimicrobial agents (Khalil, Berghot, Abd El-Ghani, & Gouda, 2010).
Propriétés
IUPAC Name |
2-acetamido-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-9(20)18-16-14(10-5-4-8-13(10)22-16)15(21)19-12-7-3-2-6-11(12)17/h2-3,6-7H,4-5,8H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMNXJVDBHPWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[(cyclopentylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5538156.png)
![3-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5538160.png)
![2-(2,4-dichlorophenoxy)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5538165.png)
![4-ethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5538169.png)
![4-{4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5538172.png)

![8-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538180.png)
![8-(3-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5538191.png)
![N-{(3S*,4R*)-4-isopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538192.png)
![2-[2-(2-bromobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538210.png)
![1-(cis-4-aminocyclohexyl)-N-[(5-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5538218.png)

![N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5538240.png)